2-ethoxy-N-(5-((2-(hydroxyamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
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Description
2-ethoxy-N-(5-((2-(hydroxyamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C13H14N4O4S2 and its molecular weight is 354.4. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
2-Ethoxy-N-(5-((2-(hydroxyamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide, as part of the thiadiazole family, is involved in various chemical synthesis processes. For instance, thiadiazoles are prepared through the reaction of thioamides with electrophilic reagents in organic solvents, yielding high yields under certain conditions (Takikawa et al., 1985). Additionally, similar compounds have been synthesized through the reaction of visnaginone–ethylacetate or khellinone–ethylacetate with amino-thiouracil, leading to the creation of new heterocyclic compounds (Abu‐Hashem et al., 2020).
Biological Activity
Thiadiazole derivatives demonstrate notable biological activity. A study described the synthesis of various 5-chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides, which were evaluated for their activity against mycobacterial, bacterial, and fungal strains, showing comparable or higher activity than standard drugs (Imramovský et al., 2011). Similarly, compounds in this chemical family have been assessed for their antifungal properties (Narayana et al., 2004).
Applications in Material Science
In the realm of material science, thiadiazole derivatives have been utilized as corrosion inhibitors for carbon steel, demonstrating effective protection against steel corrosion in acidic environments (Hu et al., 2016). Additionally, their use in the synthesis of fluorescent dyes has been explored, with some compounds showing dual fluorescence and high emission efficiency, indicating potential applications in fluorescence technologies (Witalewska et al., 2019).
Novel Synthesis Processes
The compound's family has been involved in novel synthesis processes like the creation of 1,2,4-oxadiazole derivatives containing 1,3,4-thiadiazole amide groups, demonstrating nematocidal activities against Bursaphelenchus xylophilus (Liu et al., 2022). The reaction of isothiocyanates with 2‐cyanoethanoic acid hydrazide has also been explored for synthesizing 1,3,4‐thiadiazoles, revealing potential in organic synthesis (Elmoghayar et al., 1984).
Properties
IUPAC Name |
2-ethoxy-N-[5-[2-(hydroxyamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O4S2/c1-2-21-9-6-4-3-5-8(9)11(19)14-12-15-16-13(23-12)22-7-10(18)17-20/h3-6,20H,2,7H2,1H3,(H,17,18)(H,14,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HACQSZOKBSMGGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=NN=C(S2)SCC(=O)NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.